molecular formula C20H23NO B10935859 1-(2,3-dihydro-1H-indol-1-yl)-3-[4-(propan-2-yl)phenyl]propan-1-one

1-(2,3-dihydro-1H-indol-1-yl)-3-[4-(propan-2-yl)phenyl]propan-1-one

Cat. No.: B10935859
M. Wt: 293.4 g/mol
InChI Key: KDEZLAKREXOKGW-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(4-ISOPROPYLPHENYL)-1-PROPANONE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(4-ISOPROPYLPHENYL)-1-PROPANONE typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Propanone Group: The propanone group can be introduced through a Friedel-Crafts acylation reaction, where the indole ring reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(4-ISOPROPYLPHENYL)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Potential use in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(4-ISOPROPYLPHENYL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. This can include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(4-METHYLPHENYL)-1-PROPANONE
  • 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(4-ETHYLPHENYL)-1-PROPANONE

Uniqueness

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(4-ISOPROPYLPHENYL)-1-PROPANONE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups can lead to distinct properties compared to similar compounds.

Properties

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-3-(4-propan-2-ylphenyl)propan-1-one

InChI

InChI=1S/C20H23NO/c1-15(2)17-10-7-16(8-11-17)9-12-20(22)21-14-13-18-5-3-4-6-19(18)21/h3-8,10-11,15H,9,12-14H2,1-2H3

InChI Key

KDEZLAKREXOKGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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